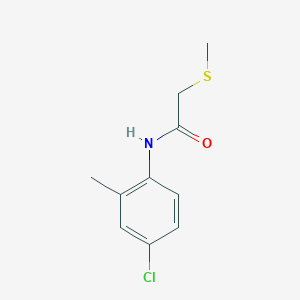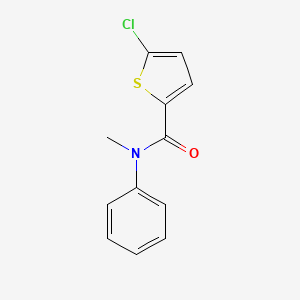
(4-Ethylpiperazin-1-yl)-(1-phenylpyrazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Ethylpiperazin-1-yl)-(1-phenylpyrazol-4-yl)methanone, commonly known as EPPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. EPPM is a small molecule that belongs to the class of piperazine derivatives and has a molecular weight of 308.4 g/mol.
作用機序
The exact mechanism of action of EPPM is not yet fully understood. However, it is believed to act on the GABAergic system, which plays a crucial role in the regulation of neuronal excitability. EPPM has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission and a decrease in neuronal excitability.
Biochemical and Physiological Effects
EPPM has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce seizure activity in animal models of epilepsy and to exhibit anxiolytic effects in behavioral tests. EPPM has also been shown to reduce pain sensitivity in animal models of neuropathic pain.
実験室実験の利点と制限
One of the main advantages of EPPM is its relatively simple synthesis method, which makes it easy to produce in large quantities. EPPM has also been shown to exhibit a wide range of pharmacological activities, making it a versatile compound for use in various lab experiments. However, one of the limitations of EPPM is its relatively low potency compared to other drugs with similar pharmacological activities.
将来の方向性
There are several potential future directions for research on EPPM. One area of interest is the development of more potent analogs of EPPM that exhibit stronger pharmacological activity. Another area of interest is the investigation of the potential therapeutic applications of EPPM in the treatment of various neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of EPPM and its effects on the GABAergic system.
合成法
The synthesis of EPPM involves the reaction of 4-phenyl-1H-pyrazole-3,5-dicarbonitrile with ethyl piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide, at an elevated temperature, typically around 100°C. The resulting product is then purified using column chromatography or recrystallization.
科学的研究の応用
EPPM has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit a wide range of pharmacological activities, including anticonvulsant, anxiolytic, and analgesic effects. EPPM has also been investigated for its potential as a drug candidate for the treatment of various neurological disorders, such as epilepsy and anxiety.
特性
IUPAC Name |
(4-ethylpiperazin-1-yl)-(1-phenylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-2-18-8-10-19(11-9-18)16(21)14-12-17-20(13-14)15-6-4-3-5-7-15/h3-7,12-13H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXAGBPOXSPLGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone](/img/structure/B7475091.png)








![Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone](/img/structure/B7475159.png)


